4-(3,5-Diphenylcyclohexyl)phenol
Description
Properties
CAS No. |
33330-65-3 |
|---|---|
Molecular Formula |
C24H24O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(3,5-diphenylcyclohexyl)phenol |
InChI |
InChI=1S/C24H24O/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-14,21-23,25H,15-17H2 |
InChI Key |
XSJLXZULZZXNJI-UHFFFAOYSA-N |
SMILES |
C1C(CC(CC1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(CC(CC1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Alkylphenols on the SIN List
The compound exhibits structural similarity to alkylphenols listed in the SIN (Substitute It Now) List, which highlights substances of very high concern due to endocrine-disrupting properties. Key analogues include:
| CAS Number | Compound Name | Key Structural Feature |
|---|---|---|
| 104-40-5 | p-Nonylphenol | Linear alkyl chain (C9) |
| 25154-52-3 | Nonylphenol (branched) | Branched alkyl chain (C9) |
| 27193-28-8 | (1,1,3,3-Tetramethylbutyl)phenol | Bulky branched alkyl group |
| 33330-65-3 | 4-(3,5-Diphenylcyclohexyl)phenol | Cyclohexyl-phenyl scaffold |
Key Differences :
- Hazard Potential: While alkylphenols like p-nonylphenol are established endocrine disruptors, 4-(3,5-Diphenylcyclohexyl)phenol’s hazardous properties remain unconfirmed but warrant scrutiny due to structural similarity .
Pharmacologically Active Phenolic Derivatives
Antiandrogenic Activity
4-(3,5-Diphenylcyclohexyl)phenol has been identified in antiandrogenic compound screens, alongside coumarin derivatives and phthalates. Its activity may stem from aromatic interactions with hormone receptors, though mechanistic studies are lacking .
Natural Phenolic Compounds
- Ellagic Acid (CAS: 476-66-4): A dimeric phenolic acid with antioxidant and antifungal properties, differing in its fused lactone structure .
- Gallic Acid (CAS: 149-91-7): A trihydroxybenzoic acid with broad antimicrobial activity, contrasting with 4-(3,5-Diphenylcyclohexyl)phenol’s lipophilic scaffold .
Table 1: Pharmacological Comparison
| Compound | Bioactivity | Key Feature |
|---|---|---|
| 4-(3,5-Diphenylcyclohexyl)phenol | Antiandrogenic (potential) | Cyclohexyl-phenyl scaffold |
| Ellagic Acid | Antioxidant, Antifungal | Dimeric lactone structure |
| Gallic Acid | Antimicrobial, Antioxidant | Trihydroxybenzoic acid |
Environmental and Analytical Profiles
Environmental Presence
4-(3,5-Diphenylcyclohexyl)phenol has been detected in urban stormwater runoff, suggesting environmental persistence. Its lipophilicity (log P unmeasured but inferred to be high) may promote bioaccumulation, akin to phthalates and alkylphenols .
Analytical Data
| Compound | Precursor Ion (m/z) | Detection Method |
|---|---|---|
| 4-(3,5-Diphenylcyclohexyl)phenol | 109.0293 | High-resolution MS |
| p-Nonylphenol | Not reported | GC-MS |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(3,5-Diphenylcyclohexyl)phenol, and how are they experimentally determined?
- Answer : The compound (CAS 33330-65-3, C₂₄H₂₄O, MW 328.4 g/mol) is characterized using:
- Spectroscopy : NMR (¹H/¹³C) to confirm cyclohexyl and phenyl substituents .
- Mass Spectrometry : High-resolution MS for molecular ion validation.
- Chromatography : HPLC or GC for purity assessment.
- Thermal Analysis : TGA/DSC to study decomposition temperatures and phase transitions.
Q. What synthetic routes are commonly employed to prepare 4-(3,5-Diphenylcyclohexyl)phenol?
- Answer : A multi-step approach is typically used:
Cyclohexane Functionalization : Cyclohexanone is reacted with phenyl Grignard reagents to form 3,5-diphenylcyclohexanol.
Friedel-Crafts Alkylation : Phenol is alkylated with the cyclohexanol derivative under acidic conditions.
Purification : Column chromatography or recrystallization to isolate the product.
Reaction progress is monitored via TLC and intermediate characterization (e.g., IR for hydroxyl groups) .
Advanced Research Questions
Q. How does the antioxidant activity of 4-(3,5-Diphenylcyclohexyl)phenol compare to natural antioxidants like α-tocopherol?
- Answer : The compound’s phenolic hydroxyl and sterically hindered cyclohexyl group enhance radical scavenging.
- Experimental Methods :
- DPPH/ABTS Assays : Quantify radical inhibition efficiency.
- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials.
- Comparative Studies : IC₅₀ values against α-tocopherol and BHT.
The bulky substituents may reduce solubility but improve stability in hydrophobic environments .
Q. What analytical techniques are suitable for detecting 4-(3,5-Diphenylcyclohexyl)phenol in environmental matrices?
- LC-MS/MS : For trace quantification using MRM transitions.
- GC-MS : After derivatization (e.g., silylation) to improve volatility.
- Solid-Phase Extraction (SPE) : C18 cartridges for pre-concentration.
Method validation includes recovery tests (70–120%) and LOD/LOQ determination.
Q. How can computational modeling predict the interactions of 4-(3,5-Diphenylcyclohexyl)phenol with biological targets?
- Answer :
- Docking Simulations : AutoDock/Vina to assess binding affinity with enzymes (e.g., COX-1/2).
- DFT Calculations : Optimize geometry and predict HOMO/LUMO energy gaps.
- MD Simulations : Study stability in lipid bilayers or protein pockets.
PubChem data (InChI Key: XSJLXZULZZXNJI-UHFFFAOYSA-N) provides input structures .
Q. What are the stability challenges of 4-(3,5-Diphenylcyclohexyl)phenol under varying pH and temperature conditions?
- Answer :
- pH Stability : Accelerated degradation studies (e.g., 1M HCl/NaOH at 25–60°C) with HPLC monitoring.
- Thermal Stability : Isothermal TGA to determine Arrhenius parameters.
- Light Sensitivity : UV-vis spectroscopy to track photodegradation.
The compound’s diaryl structure may confer resistance to oxidation but sensitivity to strong acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
